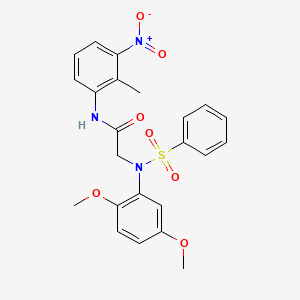
N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide
Descripción general
Descripción
N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide, also known as AN-9, is a chemical compound that has been studied for its potential applications in scientific research. AN-9 is a member of the family of compounds known as nitrobenzamides, which have been shown to have a range of biological activities.
Aplicaciones Científicas De Investigación
N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. In neuroscience, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of ion channels and receptors, suggesting that it may have potential applications in the treatment of neurological disorders. In immunology, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has also been shown to modulate the activity of ion channels and receptors, suggesting that it may have direct effects on the function of cells.
Biochemical and physiological effects:
N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to inhibit the activity of several kinases, leading to a decrease in cell proliferation and an increase in apoptosis. In neurons, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission. In immune cells, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of various signaling pathways, leading to changes in cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide is its relatively high yield in the synthesis process. This makes it a relatively efficient compound to work with in the lab. Additionally, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to have a range of biological activities, making it a potentially useful compound for a range of scientific research applications. However, one limitation of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide. One area of interest is the development of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide as a potential cancer therapy. Further studies are needed to determine the optimal dosing and administration schedule for N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide in cancer cells. Another area of interest is the potential use of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide in the treatment of neurological disorders. Further studies are needed to determine the effects of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide on different types of neurons and to identify potential therapeutic targets. Finally, further studies are needed to elucidate the mechanism of action of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide and to identify potential drug targets for future drug development.
Propiedades
IUPAC Name |
4-nitro-N-(2-phenyl-2-prop-2-enylpent-4-enyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-14-21(15-4-2,18-8-6-5-7-9-18)16-22-20(24)17-10-12-19(13-11-17)23(25)26/h3-13H,1-2,14-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVIWJIUTLFFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4849008.png)
![5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4849016.png)

![3-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849019.png)
![5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4849026.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4849028.png)
![N~2~-(4-chlorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849032.png)
![ethyl 4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4849040.png)

![1-(3-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849055.png)
![N-(2,6-dimethylphenyl)-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4849063.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4849069.png)

![1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4849096.png)